molecular formula C19H19ClN4O5S B1223831 N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide

N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide

Cat. No. B1223831
M. Wt: 450.9 g/mol
InChI Key: PWVCXEQGHKHDHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide is a member of thioureas.

Scientific Research Applications

Gastroprokinetic Activity

N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide and similar compounds have been explored for their potential gastroprokinetic activity. Studies have shown that variations of this compound, particularly those with six- and seven-membered heteroalicycles, exhibit potent gastric emptying activity. The direction of the N-benzyl group and the location of the alicyclic nitrogen are critical factors influencing this activity (Morie et al., 1995).

Antibacterial Activity Against Pseudomonas aeruginosa

Research on benzothiazole derivatives, which share structural similarities with the compound , demonstrates significant antibacterial activity. Specifically, methoxy substituted benzothiazole derivatives synthesized using a process involving 3-chloro-4-methoxy-aniline showed potent antibacterial activity against Pseudomonas aeruginosa, a micro-organism known for its resistance to antimicrobial agents (Gupta, 2018).

Synthesis and Characterization in Chemistry

The compound has been a subject of interest in the synthesis and characterization of various chemical compounds. Studies have included the synthesis of gefitinib, where 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, a compound with structural resemblance, was utilized (Jin et al., 2005). Furthermore, the synthesis of novel nitro-substituted benzothiazole derivatives, involving 3-chloro-4-methoxy-aniline, has been explored for their potential applications (Akhilesh Gupta, 2018).

Applications in Materials Science

The compound and its derivatives have also found applications in materials science, such as in the synthesis of novel thermally stable polyimides. A study on the preparation of a novel diamine with sulfone, ether, and amide structure, which is a step in the process, highlights the relevance of such compounds in the development of new materials (Mehdipour‐Ataei et al., 2004).

Exploration in Drug Synthesis

The structural components of N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide have been utilized in the synthesis of various drugs. For instance, the synthesis of gefitinib and erlotinib, both epidermal growth factor receptor-tyrosine kinase inhibitors, involves compounds with similar structural features, highlighting its significance in pharmaceutical chemistry (Chandregowda et al., 2007).

properties

Product Name

N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide

Molecular Formula

C19H19ClN4O5S

Molecular Weight

450.9 g/mol

IUPAC Name

N-[(3-chloro-2-morpholin-4-ylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C19H19ClN4O5S/c1-28-16-6-5-12(11-15(16)24(26)27)18(25)22-19(30)21-14-4-2-3-13(20)17(14)23-7-9-29-10-8-23/h2-6,11H,7-10H2,1H3,(H2,21,22,25,30)

InChI Key

PWVCXEQGHKHDHR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)N3CCOCC3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC=C2)Cl)N3CCOCC3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
N-[[3-chloro-2-(4-morpholinyl)anilino]-sulfanylidenemethyl]-4-methoxy-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.